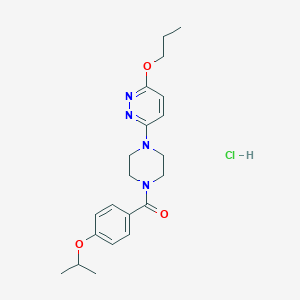

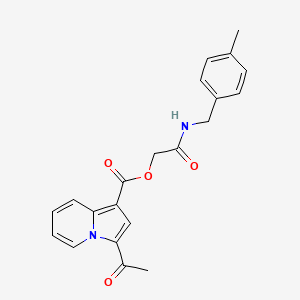

![molecular formula C14H20ClN B2631089 spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride CAS No. 1184986-89-7](/img/structure/B2631089.png)

spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride, also known as 3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride, is a chemical compound with the molecular formula C14H20ClN . Its average mass is 237.768 Da and its monoisotopic mass is 237.128433 Da .

Molecular Structure Analysis

The molecular structure of spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride is complex, with a spirocyclic arrangement of atoms. This structure is characterized by a piperidine ring fused to a naphthalene ring at a single point .科学的研究の応用

Photochromism and Crystal Structure

- A study by Li et al. (2015) synthesized a derivative of spiro[indoline–naphthaline]oxazine and explored its photochromic properties. This derivative showed excellent photochromism in different solvents, indicating potential applications in material sciences and photonics (Li, Pang, Wu, & Meng, 2015).

Modulators of Presynaptic Cholinergic Function

- Efange et al. (1994) developed semirigid vesamicol receptor ligands based on spiro[indene-1,4'-piperidine] structures. These compounds have shown potential as selective inhibitors of vesicular acetylcholine storage (Efange, Khare, Foulon, Akella, & Parsons, 1994).

Alkylation in Heterocyclic Chemistry

- Fishman and Cruickshank (1968) reported the synthesis of spiro[oxirane-2,4′-piperidines], which act as alkylating agents, introducing (4-hydroxy-4-piperidyl) methyl moieties onto heteroaromatic compounds. This research indicates applications in synthetic organic chemistry (Fishman & Cruickshank, 1968).

Potassium-Competitive Acid Blockers

- Imaeda et al. (2017) discovered novel derivatives of 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-one as potassium-competitive acid blockers, indicating potential in the development of gastric antisecretory agents (Imaeda et al., 2017).

Spirooxazine Derivatives

- Guo et al. (2005) characterized a spirooxazine modified with a phenyl–piperazinyl–naphthalene moiety, which has implications for the development of advanced materials and pharmaceuticals (Guo, Gao, Li, Han, & Meng, 2005).

Spiroketals in Biochemistry

- Liu et al. (2013) isolated new metabolites featuring spiroketal skeletons from the fungus Pestalotiopsis fici, indicating potential applications in biochemistry and pharmacology (Liu, Li, Li, Cao, Guo, Liu, & Che, 2013).

Pharmacophore in Medicinal Chemistry

- Ghatpande et al. (2020) reviewed the progress in synthesizing spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds, highlighting their biological relevance and potential in developing new biologically active substances (Ghatpande, Jadhav, Kaproormath, Soliman, & Shaikh, 2020).

Antihypertensive Activity

- Clark et al. (1983) synthesized and evaluated 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones for antihypertensive activity, indicating potential applications in cardiovascular therapeutics (Clark, Caroon, Kluge, Repke, Roszkowski, Strosberg, Baker, Bitter, & Okada, 1983).

X-ray Crystallography

- Kumar et al. (2011) characterized a compound with a spiro[benzofuran-2,4'-piperidine] structure using X-ray crystallography, indicating potential applications in material sciences and molecular design (Kumar, Osman, Rahim, Hemamalini, & Fun, 2011).

σ Ligands in Pharmacology

- Tacke et al. (2012) investigated spiro[naphthalene-1,4'-piperidine] derivatives as high-affinity, selective σ1 ligands, suggesting applications in neuroscience and pharmacology (Tacke, Bertermann, Burschka, Doerrich, Fischer, Müller, Meyerhans, Schepmann, Wünsch, Arnason, & Bjornsson, 2012).

Histone Deacetylase Inhibitors

- Varasi et al. (2011) identified spiro[piperidine-4,3'-tetraoxanes] as potential histone deacetylase inhibitors, indicating their significance in cancer research and therapy (Varasi, Thaler, Abate, Bigogno, Boggio, Carenzi, Cataudella, Dal Zuffo, Fulco, Rozio, Mai, Dondio, Minucci, & Mercurio, 2011).

Spiroconjugated Molecules

- Chen et al. (2013) developed a method for iodine monochloride-induced intramolecular cyclization to form spiroconjugated molecules, relevant for organic synthesis and molecular design (Chen, Liu, Lee, Huang, Inoyatov, Chen, Perl, & Hersh, 2013).

Cyclization in Organic Chemistry

- Bahajaj and Vernon (1996) studied the acid-catalysed rearrangement of hydroxy lactams to form spiro indane derivatives, indicating applications in synthetic organic chemistry (Bahajaj & Vernon, 1996).

将来の方向性

Piperidine derivatives, including spiro compounds, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride, is an important task of modern organic chemistry .

特性

IUPAC Name |

spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N.ClH/c1-2-7-13-12(5-1)6-3-8-14(13)9-4-10-15-11-14;/h1-2,5,7,15H,3-4,6,8-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGOOHFHUZEEKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C3(C1)CCCNC3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Phenylbicyclo[1.1.1]pentane](/img/structure/B2631007.png)

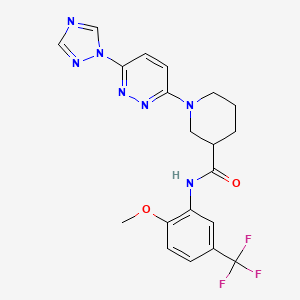

![11-(6-Ethyl-5-fluoropyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2631010.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2631012.png)

![1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline](/img/structure/B2631015.png)

![N-(3-((4-chlorophenyl)thio)-2-methylpropyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2631017.png)

![(E)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2631027.png)